Cas no 55100-03-3 (N-(tetrahydrofuran-2-ylmethyl)butan-1-amine)
55100-03-3 structure
Product Name:N-(tetrahydrofuran-2-ylmethyl)butan-1-amine
CAS No:55100-03-3
MF:C9H19NO
MW:157.253262758255
CID:943353
PubChem ID:263177
Update Time:2025-04-19
N-(tetrahydrofuran-2-ylmethyl)butan-1-amine Chemical and Physical Properties
Names and Identifiers
-
- N-(tetrahydrofuran-2-ylmethyl)butan-1-amine
- HMS2885I10
- SCHEMBL12846940
- MLS000737191
- AKOS000243343
- NSC-97538
- DTXSID00294644
- N-((Tetrahydrofuran-2-yl)methyl)butan-1-amine
- AKOS017277536
- 55100-03-3
- N-(oxolan-2-ylmethyl)butan-1-amine
- A830698
- CHEMBL1431284
- NSC97538
- SMR000528454
-
- Inchi: 1S/C9H19NO/c1-2-3-6-10-8-9-5-4-7-11-9/h9-10H,2-8H2,1H3
- InChI Key: YKUOFUJTZXBNMD-UHFFFAOYSA-N
- SMILES: O1CCCC1CNCCCC
Computed Properties
- Exact Mass: 157.14677
- Monoisotopic Mass: 157.146664230g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 5
- Complexity: 95.6
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 21.3Ų
Experimental Properties
- PSA: 21.26
N-(tetrahydrofuran-2-ylmethyl)butan-1-amine Related Literature
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
55100-03-3 (N-(tetrahydrofuran-2-ylmethyl)butan-1-amine) Related Products
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- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
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